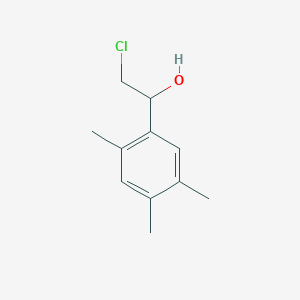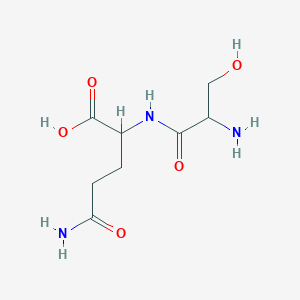
2-Amino-3,5-dimethoxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-amino-3,5-diméthoxy-4-méthylbenzoïque est un composé organique de formule moléculaire C10H13NO4. Il s’agit d’un dérivé de l’acide benzoïque, portant des substituants amino, méthoxy et méthyle sur le cycle aromatique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-amino-3,5-diméthoxy-4-méthylbenzoïque implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par l’acide 3,5-diméthoxy-4-méthylbenzoïque.
Amination : L’introduction du groupe amino peut être réalisée par nitration suivie d’une réduction. La nitration est réalisée à l’aide d’un mélange d’acide nitrique et d’acide sulfurique, ce qui conduit à la formation d’un composé nitro. Ce composé nitro est ensuite réduit en composé amino correspondant à l’aide d’agents réducteurs tels que le fer et l’acide chlorhydrique ou l’hydrogénation catalytique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de procédés automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-amino-3,5-diméthoxy-4-méthylbenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former des quinones correspondantes.
Réduction : Le groupe amino peut être réduit pour former des amines.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés en milieu acide ou basique.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et composés aromatiques réduits.
Substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications De Recherche Scientifique
L’acide 2-amino-3,5-diméthoxy-4-méthylbenzoïque présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré comme précurseur de la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres matériaux.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-amino-3,5-diméthoxy-4-méthylbenzoïque dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, ce qui conduit à divers effets biochimiques. Les groupes méthoxy et amino peuvent participer à des liaisons hydrogène et à d’autres interactions, influençant l’activité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-amino-4-méthylbenzoïque : Structure similaire, mais sans groupes méthoxy.
Acide 3,5-diméthoxybenzoïque : Structure similaire, mais sans le groupe amino.
Acide 2-amino-5-méthylbenzoïque : Structure similaire, mais positionnement différent des substituants.
Unicité
L’acide 2-amino-3,5-diméthoxy-4-méthylbenzoïque est unique en raison de la combinaison de groupes amino, méthoxy et méthyle sur le cycle aromatique. Cette configuration de substitution unique confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques en synthèse et en recherche.
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-amino-3,5-dimethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-7(14-2)4-6(10(12)13)8(11)9(5)15-3/h4H,11H2,1-3H3,(H,12,13) |
Clé InChI |
GUSFLZUHTQEURN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1OC)N)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)


![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)

![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)
![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)

![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)
